molecular formula C28H34O13 B012369 Dipentaerythritol hexaacrylate CAS No. 29570-58-9

Dipentaerythritol hexaacrylate

Cat. No. B012369
CAS RN: 29570-58-9
M. Wt: 578.6 g/mol
InChI Key: MPIAGWXWVAHQBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dipentaerythritol hexaacrylate involves direct esterification from dipentaerythritol and acrylic acid. Optimal reaction conditions have been identified to include specific catalysts such as p-toluene sulfonic acid and inhibitors like YD, with toluene as the solvent and a precise molar ratio of acid to alcohol for high yields. For example, Chu (2003) detailed a process achieving a 71.4% yield under certain conditions, while Kai Yong-mao (2010) improved the process further, achieving an 85.7% yield and reducing the chroma to 80 APHA (Chu, 2003) (Kai Yong-mao, 2010).

Molecular Structure Analysis

The molecular structure of DPHA is characterized by its six acrylate functional groups attached to a dipentaerythritol backbone. This structure is crucial for its high degree of cross-linking when polymerized, contributing to the material's robust mechanical properties and chemical resistance. Spectroscopic methods such as IR, HPLC, and MS are often used for the identification and characterization of the synthesized product, ensuring the correct molecular structure and purity (Li An-mei, 2006).

Chemical Reactions and Properties

DPHA undergoes rapid polymerization under UV light or with the addition of radical initiators, forming highly cross-linked structures. Its reactivity with various monomers and prepolymers enables the creation of complex polymer networks. For instance, its copolymerization with polyhedral oligomeric silsesquioxane (POSS) results in hybrid monolithic columns with high separation efficiencies and excellent thermal stability (Junqian Ma et al., 2017).

Scientific Research Applications

  • Synthesis of Thermoplastic Expandable Microspheres : DPHA is used in creating thermoplastic expandable microspheres, which require a specific swelling ratio for optimal expansion. This application is crucial in materials science for developing advanced materials with unique properties (Kawaguchi & Oishi, 2004).

  • Preparation of Polymers and Coatings : The synthesis of DPHA plays a significant role in preparing polymers and coatings, which are fundamental in various industrial and research applications (Chu, 2003).

  • Holographic Gratings : DPHA enhances the performance of holographic gratings, achieving high diffraction efficiency and smooth surface morphologies. This application is particularly relevant in the field of optical materials and photonics (Kawakami & Cho, 2006).

  • Chromatography : In chromatography, DPHA is used in synthesizing materials that aid in the separation and analysis of chemical mixtures, highlighting its importance in analytical chemistry (Kai Yong-mao, 2010).

  • Carbon Nanotube Field Emitters : DPHA-based carbon nanotube paste is used to create microcrack patterns on printed surfaces, enhancing field emission properties and reducing nanohazards in device fabrication. This application is critical in nanotechnology and electronics (Kim et al., 2011).

  • Lacquers for Laser Video Disc Production : DPHA may be utilized in the production of lacquers for laser video discs, demonstrating its role in the storage and retrieval of optical data (Saunders & Peppas, 1992).

  • Dental Restorative Composite Resin : In dentistry, DPHA is used in formulating composite resins that are cytocompatible and improve physicomechanical properties without compromising biocompatibility (Ajay et al., 2021).

  • Color Coatings for Displays and Microelectronics : DPHA is involved in the production of dye-grafted color coatings, which are significant for applications like color filter photoresists used in displays, microelectronics, and printed circuit boards (Chang, Huang, & Cheng, 2019).

  • Study of Compressed Liquid Densities : DPHA derivatives are used in research to study the behavior and influence of temperature and pressure on various physical properties like isothermal compressibility and internal pressure (Fandiño et al., 2010).

  • UV-Curable Coatings : DPHA is a key monomer in UV-curable coatings, contributing to increased tensile strength and improved performance parameters in various applications (Wu, Zang, & Zhang, 2020).

  • Separation of Proteins : DPHA-based monolithic columns are used for the ultra-high efficiency separation of proteins, demonstrating its utility in bioanalytical chemistry and proteomics (Ma et al., 2017).

  • Improving Resin Bonding in Dentistry : DPHA enhances resin bonding in dental applications, especially in zirconia-based materials, underlining its importance in dental material sciences (Chen et al., 2016).

Future Directions

: Ma, J., Dai, Q., Li, X., Zhu, X., Ma, T., Qiao, X., Shen, S., Liu, X. (2017). Dipentaerythritol penta-/hexa-acrylate based-highly cross-linked hybrid monolithic column: Preparation and its applications for ultrahigh efficiency separation of proteins. Anal Chim Acta, 963, 143-152. DOI: 10.1016/j.aca.2017.01.057

properties

IUPAC Name

[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIAGWXWVAHQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67653-78-5
Record name DPHA homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67653-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60865495
Record name Dipentaerythritol hexaacrylate
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Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Product Name

Dipentaerythritol hexaacrylate

CAS RN

29570-58-9
Record name Dipentaerythritol hexaacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29570-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dipentaerythritol hexaacrylate
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Record name 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipentaerythritol hexaacrylate
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Record name 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
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Record name DIPENTAERYTHRITOL HEXAACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
342
Citations
G Wu, H Zang, H Zhang - Journal of Macromolecular Science, Part …, 2020 - Taylor & Francis
In this study, a series of UV-curable waterborne polyurethane (UV-WPU) emulsions with different contents of dipentaerythritol hexaacrylate (DPHA)/dipropylene glycol diacrylate (…
Number of citations: 6 www.tandfonline.com
JH Sathissarat - Masters Thesis, 2019 - ui.adsabs.harvard.edu
… 25:75 Epalloy 5001 and dipentaerythritol hexaacrylate … 5001 and dipentaerythritol hexaacrylate composites cure significantly better than Epalloy 5000 and dipentaerythritol hexaacrylate …
Number of citations: 0 ui.adsabs.harvard.edu
Y Liu - 한국표면공학회 학술발표회 초록집, 2019 - dbpia.co.kr
… Most polymers have absorptivity or emissivity in atmospheric transparency window, among these polymers, Dipentaerythritol hexaacrylate-DPHA has excellent emissivity between 8-…
Number of citations: 0 www.dbpia.co.kr
JW Yang, AY Seo, CW Lee - Applied Chemistry for Engineering, 2013 - koreascience.kr
… , 1,6-hexanediol diacrylate and dipentaerythritol hexaacrylate which have acryl groups of 1, … , 1,6-hexanediol diacrylate 그리고 dipentaerythritol hexaacrylate를 사용하였다. 광개시제로는 …
Number of citations: 2 koreascience.kr
Y Kawaguchi, T Oishi - Journal of Applied Polymer Science, 2004 - Wiley Online Library
… The crosslinking efficiencies of dipentaerythritol hexaacrylate in a set of thermoplastic expandable microspheres were measured. As expandable properties, expansion curves were …
Number of citations: 87 onlinelibrary.wiley.com
M Unverferth, MAR Meier - Polymer, 2014 - Elsevier
… Di(trimethylolpropane)tetraacrylate and Dipentaerythritol hexaacrylate were purchased from Sigma Aldrich and purified by column chromatography to remove the inhibitor and lower …
Number of citations: 27 www.sciencedirect.com
P Kardar, M Ebrahimi, S Bastani - Progress in Color, Colorants and …, 2014 - pccc.icrc.ac.ir
… For obtaining higher hardness and Tg, monomers with higher functionality such as dipentaerythritol pentaacrylate and dipentaerythritol hexaacrylate was needed. Prog. Color …
Number of citations: 4 pccc.icrc.ac.ir
N Saiki, O Yamazaki, K Ebe - Journal of applied polymer …, 2008 - Wiley Online Library
To facilitate the fabrication of a reliable stacked package for a semiconductor, UV/heat dual curing of adhesives was investigated. The formulated adhesives contained acrylic monomer …
Number of citations: 37 onlinelibrary.wiley.com
CC Chang, TY Oyang, YC Chen, FH Hwang… - Journal of Coatings …, 2014 - Springer
… In order to enhance the mechanical strength, thermal stability, and hydrophobicity of the coatings, the hexafunctional crosslinking agent, dipentaerythritol hexaacrylate (DPHA), was …
Number of citations: 23 link.springer.com
G Nishino, H Sugimoto… - Journal of Applied …, 2012 - Wiley Online Library
… Compared with general multifunctional moiety-type acrylic monomers such as pentaerythritol triacrylate and dipentaerythritol hexaacrylate, the acrylic-modified melamine resins had the …
Number of citations: 27 onlinelibrary.wiley.com

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